Product packaging for Cinnamaldehyde tosyl hydrazone(Cat. No.:)

Cinnamaldehyde tosyl hydrazone

Cat. No.: B8612284
M. Wt: 300.4 g/mol
InChI Key: KTJCQVMWEPIPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamaldehyde tosyl hydrazone is a chemical compound with the molecular formula C16H16N2O2S. It serves as a versatile intermediate in organic synthesis. One of its principal documented research applications is its use as a precursor in the synthesis of allylbenzene. The reduction of this compound, for instance using sodium borohydride, is a established method to produce allylbenzene, a compound relevant in further chemical synthesis . Beyond its utility in synthetic chemistry, cinnamaldehyde derivatives have garnered significant interest in medicinal chemistry research. Recent studies highlight that acyl hydrazones derived from cinnamaldehyde show promising in vitro biological activities. Specifically, certain derivatives have demonstrated good activity against the parasite Toxoplasma gondii, which causes toxoplasmosis, and moderate activity against Leishmania major parasites . This makes this compound a valuable scaffold for researchers in the field of antiparasitic drug discovery and development. The parent compound, cinnamaldehyde, is a naturally occurring compound with a broad pharmacological range, impacting various diseases through detailed mechanisms, which provides a strong foundation for exploring its semi-synthetic derivatives . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O2S B8612284 Cinnamaldehyde tosyl hydrazone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

N-(cinnamylideneamino)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H16N2O2S/c1-14-9-11-16(12-10-14)21(19,20)18-17-13-5-8-15-6-3-2-4-7-15/h2-13,18H,1H3

InChI Key

KTJCQVMWEPIPJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Cinnamaldehyde Tosyl Hydrazone: Strategic Approaches and Process Optimization

Conventional Synthetic Protocols for Cinnamaldehyde (B126680) Tosyl Hydrazone Formation

The formation of cinnamaldehyde tosyl hydrazone typically involves the condensation reaction between cinnamaldehyde and p-toluenesulfonohydrazide (tosylhydrazine). This reaction is a cornerstone of hydrazone synthesis, and various protocols have been developed to optimize its efficiency and yield.

Condensation Reactions under Acidic Catalysis

The most traditional and widely employed method for synthesizing tosylhydrazones is the acid-catalyzed condensation of an aldehyde or ketone with tosylhydrazine. wikipedia.org In the case of cinnamaldehyde, the reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol (B129727). A catalytic amount of a mineral acid, like hydrochloric acid, or an organic acid, such as acetic acid, is added to protonate the carbonyl oxygen of the cinnamaldehyde. nih.gov This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the terminal nitrogen atom of the tosylhydrazine. The subsequent dehydration of the resulting hemiaminal intermediate yields the stable this compound. The reaction generally proceeds at room temperature or with gentle heating, and the product often crystallizes directly from the reaction mixture, simplifying purification.

While effective, this method has limitations, including the use of organic solvents and sometimes lengthy reaction times. nih.gov

Solvent-Free Synthesis and Mechanochemical Approaches

In alignment with the growing demand for sustainable chemical processes, solvent-free methods for the synthesis of tosylhydrazones have gained significant attention. rsc.org Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, has emerged as a powerful technique. sciforum.net

The solvent-free synthesis of N-tosylhydrazones can be achieved by grinding an aldehyde, such as cinnamaldehyde, with tosylhydrazine in a mortar and pestle or a ball mill. nih.govresearchgate.net This approach offers several advantages over conventional solution-phase synthesis:

Rapid Reaction Rates: The reactions are often complete within minutes, a stark contrast to the hours required for some solution-based methods. nih.gov

High Yields: Quantitative or near-quantitative yields are frequently reported. sciforum.net

Simplified Work-up: The absence of a bulk solvent simplifies product isolation, often requiring only a simple wash to remove any unreacted starting materials. nih.gov

Environmental Benefits: Eliminating the need for organic solvents reduces waste and associated environmental hazards. tandfonline.comnih.gov

This clean and mild process represents a significant advancement, enabling straightforward and efficient access to tosylhydrazones. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be viewed through the lens of green chemistry, which aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. ramapo.edu

The principles of green chemistry are exemplified by the following approaches:

Atom Economy: The condensation reaction is inherently atom-economical, as the primary byproduct is water.

Use of Safer Solvents/Solvent-Free Conditions: The shift from traditional organic solvents to solvent-free mechanochemical methods is a prime example of green chemistry in action. nih.govtandfonline.com

Energy Efficiency: Mechanochemical methods and other techniques like ultrasound-assisted synthesis can reduce energy consumption by shortening reaction times and avoiding the need for prolonged heating. ekb.eg

Catalysis: The use of biodegradable and non-toxic catalysts, such as citric acid, in hydrazone synthesis aligns with green principles by replacing more hazardous mineral acids. nih.gov

By adopting these greener protocols, the synthesis of this compound can be made more sustainable and environmentally responsible.

Table 1: Comparison of Synthetic Methods for Tosylhydrazone Formation

MethodologyTypical ConditionsAdvantagesDisadvantagesReference
Acidic CatalysisCinnamaldehyde, Tosylhydrazine, Ethanol, cat. HCl, Room TempWell-established, reliableRequires organic solvent, longer reaction times wikipedia.org
Solvent-Free GrindingCinnamaldehyde, Tosylhydrazine, Mortar & Pestle, Room Temp, 1 minExtremely fast, high yield, no solvent waste, easy work-upMay not be suitable for all substrates on a large scale nih.gov
Ultrasound-AssistedAldehyde, Hydrazide, Ethanol, Ultrasonic wavesIncreased yield, reduced reaction time, energy efficientRequires specialized equipment ekb.eg

Advanced Synthetic Modifications and Derivatization Strategies

Once synthesized, this compound is not merely a final product but a platform for further chemical modification. Derivatization strategies can target either the cinnamaldehyde portion of the molecule or the hydrazone backbone itself.

Functional Group Interconversions on the Cinnamaldehyde Moiety

The cinnamaldehyde moiety offers several sites for functional group interconversion, including the aromatic ring and the α,β-unsaturated double bond. These modifications allow for the synthesis of a diverse library of tosylhydrazone derivatives. nih.gov The stability of the tosylhydrazone group under various reaction conditions is crucial for the success of these transformations.

Aromatic Ring Substitution: The phenyl group can potentially undergo electrophilic aromatic substitution reactions. For instance, nitration has been performed on cinnamaldehyde itself using nitric acid and acetic anhydride, suggesting that similar modifications could be applied to the tosylhydrazone under carefully controlled conditions to introduce nitro groups. researchgate.net These groups can then be further converted, for example, through reduction to amino groups.

Alkene Modifications: The conjugated double bond is susceptible to a range of reactions. Catalytic hydrogenation could selectively reduce the C=C double bond to yield the corresponding saturated tosylhydrazone. Other addition reactions, common for α,β-unsaturated systems, could also be envisioned, provided the reagents are compatible with the tosylhydrazone functionality. researchgate.net

N-Substitution and Related Hydrazone Backbone Modifications

The tosylhydrazone backbone contains a reactive N-H bond that can serve as a handle for further derivatization, most notably through N-alkylation. These modifications can be crucial for altering the molecule's properties or for subsequent synthetic applications.

N-alkylation of tosylhydrazones can be achieved using various electrophiles. For instance, copper-catalyzed coupling reactions have been developed for the regioselective N-alkylation of pyridones using tosylhydrazones as the alkylating source, demonstrating the versatility of this functional group. acs.org More direct N-alkylation can be performed with alkyl halides. acs.org Ball-milling has also been successfully applied to the N-alkylation of pre-formed hydrazones, offering a solvent-free route to these derivatives. researchgate.net Such reactions typically involve a base to deprotonate the hydrazone nitrogen, forming a nucleophilic anion that then reacts with the alkylating agent. This strategy allows for the introduction of a wide variety of alkyl or aryl groups onto the hydrazone nitrogen, expanding the chemical space of accessible this compound derivatives.

Table 2: Examples of Potential Derivatization Reactions

Reaction TypeMolecular TargetPotential ReagentsExpected Product FeatureReference Concept
NitrationAromatic RingHNO₃, Acetic AnhydrideIntroduction of a nitro group on the phenyl ring researchgate.net
ReductionAlkene (C=C)H₂, Pd/CSaturation of the α,β-double bond wikipedia.org
N-AlkylationHydrazone N-HAlkyl Halide, Base (e.g., Cs₂CO₃)Substitution of the hydrogen on the hydrazone nitrogen with an alkyl group acs.org
Cross-CouplingHydrazone MoietyAryl Halides, Pd catalystFormation of stilbene-like structures (reaction of the diazo intermediate) acs.orgacs.org

Optimization of Reaction Conditions and Yield Enhancement Techniques

The synthesis of this compound, a condensation reaction between cinnamaldehyde and tosylhydrazine, is amenable to significant optimization to improve reaction efficiency and product yield. Key parameters that can be manipulated include the choice of solvent, reaction temperature, and the use of catalysts. Furthermore, innovative techniques such as solvent-free synthesis have demonstrated remarkable success in enhancing yields and reducing reaction times.

A systematic approach to optimizing the reaction conditions for tosylhydrazone synthesis often involves screening various solvents. The polarity of the solvent can influence the rate of the condensation reaction and the solubility of the reactants and product. Common solvents evaluated for similar syntheses include acetonitrile (B52724), ethanol, ethyl acetate, toluene, chloroform, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). In a study on the synthesis of a related tosylhydrazone, acetonitrile was found to provide the highest yield when the reaction was conducted at room temperature for 2 hours. nih.gov

Temperature is another critical factor. While many tosylhydrazone syntheses proceed efficiently at room temperature, applying heat can sometimes accelerate the reaction. However, in some cases, increasing the temperature does not lead to a significant improvement in yield. For instance, refluxing the reaction mixture in acetonitrile for 30 minutes did not result in a notable change in the product yield compared to the reaction at room temperature. nih.gov

The molar ratio of the reactants is another important consideration for yield enhancement. To ensure the complete conversion of the limiting reagent, a slight excess of one reactant may be used. However, in the case of tosylhydrazone synthesis, using a close to 1:1 molar ratio of the carbonyl compound to the hydrazide is often preferred. An excess of the hydrazide can complicate the purification process, as it may have a similar polarity to the tosylhydrazone product, making separation by chromatography challenging. reddit.com

Purification techniques also play a vital role in the final isolated yield. After the reaction is complete, the crude product is often washed with a non-polar solvent, such as petroleum ether, to remove unreacted starting materials and byproducts. nih.gov The purity of the final product is typically confirmed by techniques like thin-layer chromatography (TLC). nih.gov

The following tables summarize the effects of different reaction conditions on the synthesis of a model tosylhydrazone, providing insights that are applicable to the synthesis of this compound.

Table 1: Effect of Solvent on Tosylhydrazone Synthesis at Room Temperature

EntrySolventReaction Time (h)Yield (%)
1CH3CN285
2EtOH278
3EtOAc265
4Toluene250
5CHCl3272
6THF268
7DMF275

Data adapted from a study on a similar tosylhydrazone synthesis. nih.gov

Table 2: Effect of Temperature and Grinding on Tosylhydrazone Synthesis

EntrySolventConditionReaction TimeYield (%)
8CH3CNReflux30 min86
9NoneGrinding1 min95
10NoneGrinding3 min95
11NoneGrinding5 min95

Data adapted from a study on a similar tosylhydrazone synthesis, demonstrating the efficiency of solvent-free grinding. nih.gov

Elucidation of Cinnamaldehyde Tosyl Hydrazone Structure and Spectroscopic Signatures

Advanced Spectroscopic Characterization Techniques for Structural Assignment

Spectroscopy is the cornerstone for the structural elucidation of novel compounds. The formation of a tosylhydrazone from cinnamaldehyde (B126680) introduces key functional groups, including the imine (C=N), sulfonamide (SO₂NH), and an additional aromatic ring, which give rise to distinct spectroscopic signatures.

NMR spectroscopy is the most powerful tool for mapping the carbon and proton framework of a molecule. For cinnamaldehyde tosyl hydrazone, both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are critical for unambiguous signal assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals for this compound, typically recorded in a solvent like DMSO-d₆ or CDCl₃, would show distinct resonances corresponding to the protons of the cinnamyl group and the tosyl group. The trans-configuration of the alkenyl protons is confirmed by a large coupling constant (J ≈ 16 Hz).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The key signals that confirm the formation of the tosyl hydrazone include the downfield shift of the former aldehyde carbon to an imine carbon resonance and the appearance of signals for the tosyl group's aromatic carbons and methyl carbon.

While specific experimental data is sparse, the table below outlines the predicted chemical shifts based on known values for cinnamaldehyde and analogous tosylhydrazones. utah.edu

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Tosyl-CH₃~2.4~21.5
Cinnamyl Phenyl Protons7.3 - 7.6127 - 135
Tosyl Phenyl Protons (AA'BB' system)7.4 (d), 7.8 (d)128 - 130, 135, 144
Alkenyl H (CH =CH-N)~7.0 (dd)~125
Alkenyl H (CH=C H-N)~7.5 (d)~145
Imine H (CH=N)~8.1 (d)-
Imine C (C H=N)-~150
NH Proton~11.0 (s, broad)-

Note: Predicted values are based on data from cinnamaldehyde and related aromatic tosylhydrazones. Actual values may vary.

2D NMR methodologies such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, for instance, confirming the connectivity between the alkenyl protons and the imine proton. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, aiding in the definitive assignment of the ¹³C spectrum.

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman). The conversion of cinnamaldehyde's aldehyde group to a tosyl hydrazone results in the appearance of several characteristic vibrational bands.

Key expected vibrational modes for this compound include:

N-H Stretching: A prominent band in the IR spectrum, typically appearing in the range of 3200-3300 cm⁻¹, corresponding to the sulfonamide N-H bond.

C=N Stretching: The imine bond of the hydrazone gives rise to a characteristic absorption in the 1620-1640 cm⁻¹ region. chegg.com This replaces the strong C=O stretching band of cinnamaldehyde, which occurs around 1680 cm⁻¹. openstax.org

SO₂ Stretching: The sulfonyl group of the tosyl moiety produces two strong, characteristic stretching bands: an asymmetric stretch around 1330-1360 cm⁻¹ and a symmetric stretch around 1150-1170 cm⁻¹.

Aromatic and Alkenyl C-H/C=C Stretching: Vibrations corresponding to the aromatic rings and the C=C double bond are expected in their usual regions (>3000 cm⁻¹ for C-H stretch, 1450-1600 cm⁻¹ for C=C stretch).

The Raman spectrum would complement the IR data, often showing strong signals for the symmetric SO₂ stretch and the C=C bonds of the conjugated system.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
N-H (Sulfonamide)Stretch3200 - 3300Medium-Strong
Aromatic C-HStretch3000 - 3100Medium
Alkenyl C-HStretch3000 - 3100Medium
C=N (Imine)Stretch1620 - 1640Medium
C=C (Alkenyl/Aromatic)Stretch1450 - 1600Medium-Strong
SO₂ (Sulfonyl)Asymmetric Stretch1330 - 1360Strong
SO₂ (Sulfonyl)Symmetric Stretch1150 - 1170Strong

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular formula of this compound (C₁₆H₁₆N₂O₂S). The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition with high precision.

Fragmentation Studies: In techniques like Electron Ionization (EI-MS), the molecular ion is energetically unstable and breaks apart into characteristic fragments. The expected fragmentation pattern for this compound would include key fragmentation pathways that provide structural evidence. researchgate.net

Loss of the Tosyl Radical: Cleavage of the N-S bond could lead to the loss of the p-toluenesulfonyl radical (•SO₂C₇H₇), resulting in a significant fragment ion.

Formation of Tropylium (B1234903) Cation: The tosyl group itself can fragment to produce a peak at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺).

Cleavage of the Cinnamyl Moiety: Fragmentation of the cinnamyl portion can occur, leading to ions corresponding to the phenyl group (m/z 77) or the styryl cation (m/z 103).

Loss of Nitrogen: The molecular ion can lose a molecule of dinitrogen (N₂) under certain conditions, a common pathway for related compounds.

m/z Value Possible Fragment Identity Fragmentation Pathway
300[M]⁺ (Molecular Ion)C₁₆H₁₆N₂O₂S
155[SO₂C₇H₇]⁺Tosyl cation
145[M - SO₂C₇H₇]⁺Loss of tosyl radical
131[C₉H₉N]⁺Cinnamaldehyde imine fragment
91[C₇H₇]⁺Tropylium cation from tosyl group
77[C₆H₅]⁺Phenyl cation

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated system. Cinnamaldehyde contains a conjugated system involving the phenyl ring, the C=C double bond, and the carbonyl group, which results in a strong π→π* absorption band. jcsp.org.pk

Upon formation of the tosyl hydrazone, the conjugation is extended across the C=N double bond. This extension of the chromophore lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chegg.com Consequently, the molecule absorbs light at a longer wavelength. This phenomenon is known as a bathochromic or "red" shift. While cinnamaldehyde has a λₘₐₓ around 285 nm, the λₘₐₓ for this compound is predicted to shift to a longer wavelength, likely above 300 nm.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound has not been reported, analysis of related structures, such as other sulfonohydrazides, allows for key structural predictions. mdpi.commdpi.com A crystal structure would be expected to confirm:

The (E)-configuration of both the C=C double bond in the cinnamyl backbone and the C=N imine bond.

Intermolecular interactions in the crystal lattice, which would likely be dominated by N-H···O hydrogen bonds between the sulfonamide NH and the SO₂ oxygen atoms of neighboring molecules, forming chains or dimeric motifs. C-H···π interactions may also play a role in the crystal packing. bohrium.com

Chromatographic and Separation Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation of this compound from the reaction mixture and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of the synthesis reaction. The product, this compound, is significantly more polar than the starting cinnamaldehyde but typically less polar than the other reactant, p-toluenesulfonylhydrazide. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, would show the consumption of reactants and the formation of a new spot for the product with a distinct Rƒ value.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A reversed-phase HPLC method would likely be employed for this compound.

Stationary Phase: A C18 (octadecylsilane) column is typically used for nonpolar to moderately polar compounds. rsc.org

Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the compound. bohrium.com

Detection: A UV detector set at the compound's λₘₐₓ (predicted to be >300 nm) would provide sensitive detection.

The purity of a sample is determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating molecules based on their hydrophobicity.

Chromatographic Conditions: A typical RP-HPLC method for analyzing this compound would employ a C18 (octadecylsilane) stationary phase, which is nonpolar. tosohbioscience.com The mobile phase would consist of a polar solvent mixture, commonly acetonitrile and water or methanol and water, often with a small percentage of acid (like formic or acetic acid) to ensure sharp peak shapes. eco-vector.com Separation is achieved because more nonpolar compounds (like this compound) interact more strongly with the C18 stationary phase and thus elute later than more polar compounds under a polar mobile phase. A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to ensure efficient separation and reasonable analysis times. ionsource.com

Detection is typically performed using a Diode-Array Detector (DAD) or a standard UV-Vis detector. Aromatic hydrazones, including this compound with its extensive conjugation system, are strong chromophores, making them highly responsive to UV detection. nih.gov The analysis would likely reveal a maximum absorption wavelength (λmax) suitable for sensitive quantification.

Research Findings: While specific HPLC studies on this compound are not extensively documented, research on similar aromatic hydrazones provides a reliable framework. Studies on various aromatic hydrazones demonstrate that RP-HPLC can effectively separate geometric (Z/E) isomers, which may be present in synthesized hydrazone samples. nih.gov The retention time of this compound would be significantly longer than its precursor, cinnamaldehyde, due to the increased size and hydrophobicity imparted by the tosyl group. The purity of a synthesized batch can be accurately determined by integrating the area of the main peak corresponding to the product and comparing it to the areas of any impurity peaks.

Table 1: Representative HPLC Parameters for this compound Analysis

Parameter Condition Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm) Standard nonpolar stationary phase for reversed-phase separation of hydrophobic molecules. tosohbioscience.com
Mobile Phase A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid Acetonitrile is a common organic modifier; formic acid improves peak shape for nitrogen-containing compounds. eco-vector.com
Elution Mode Gradient (e.g., 50% B to 95% B over 20 min) Ensures elution of the compound with good resolution and within a practical timeframe. ionsource.com
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC columns of this dimension. pensoft.net
Column Temp. 25 °C - 40 °C Temperature can be adjusted to optimize separation and reduce viscosity. ionsource.com
Detector UV/DAD at λmax (e.g., ~280-320 nm) The conjugated system of the molecule allows for strong UV absorbance and sensitive detection. nih.gov

| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally impractical due to its high molecular weight and low volatility. GC requires compounds to be thermally stable and readily vaporized. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile derivatives or reaction products originating from this compound.

Derivatization and Analysis: N-tosylhydrazones are widely used as in-situ precursors for diazo compounds. nih.gov Under basic conditions, tosylhydrazones can decompose to form diazo intermediates, which are volatile and can be involved in subsequent reactions to produce other volatile products, such as alkenes via the Shapiro reaction. nih.gov GC-MS could be employed to analyze the headspace of such a reaction to identify these volatile products, thereby indirectly confirming the presence and reactivity of the starting tosylhydrazone.

Alternatively, for analytical purposes, a sample of this compound could be subjected to a chemical reaction that yields a specific, volatile product. For instance, hydrolysis of the hydrazone would regenerate cinnamaldehyde, which is volatile and readily analyzable by GC-MS. This approach could be used for quantification, although it is destructive. Chemical derivatization is a common strategy to enhance the volatility and thermal stability of analytes for GC analysis. jfda-online.com

Research Findings: GC-MS methods for the analysis of the parent compound, cinnamaldehyde, are well-established. These methods typically use a capillary column, such as a DB-5ms, which has a nonpolar stationary phase suitable for separating a wide range of organic molecules. Such a method could be adapted to analyze volatile products from reactions involving this compound. The mass spectrometer detector provides definitive identification of the eluted compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Table 2: Hypothetical GC-MS Parameters for a Volatile Product of this compound

Parameter Condition Rationale
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS) Provides both separation and structural identification of volatile compounds.
Column DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film A robust, general-purpose nonpolar column suitable for a wide range of organic analytes.
Carrier Gas Helium Inert carrier gas, standard for GC-MS.
Inlet Temp. 250 °C Ensures rapid vaporization of the analyte upon injection.
Oven Program Start at 100°C, ramp to 280°C at 10°C/min A temperature gradient allows for the separation of compounds with different boiling points.
MS Ion Source Electron Ionization (EI) at 70 eV Standard ionization method that produces reproducible fragmentation patterns for library matching.

| MS Quad Temp. | 150 °C | Standard operating temperature for the mass analyzer. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions, such as the synthesis of this compound from cinnamaldehyde and tosylhydrazine. mdpi.comrsc.org

Monitoring Synthesis: The synthesis is monitored by spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time intervals. nih.gov A three-lane spotting technique is often used: one lane for the starting material (cinnamaldehyde), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture to aid in identification. The plate is then developed in a sealed chamber containing an appropriate mobile phase, usually a mixture of nonpolar and polar solvents like hexane and ethyl acetate.

As the reaction proceeds, the spot corresponding to cinnamaldehyde will diminish in intensity, while a new spot, corresponding to the more polar this compound product, will appear and intensify. The product is more polar than cinnamaldehyde due to the presence of the sulfonamide group, and will therefore have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the silica gel plate. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization is typically achieved under UV light (254 nm), as the aromatic rings in both the reactant and product are UV-active. mdpi.com

Research Findings: Studies on the synthesis of various tosylhydrazones consistently report the use of TLC to monitor reaction completion. mdpi.comrsc.orgnih.gov For a system involving cinnamaldehyde, a mobile phase of toluene:ethyl acetate:methanol (8:1:1) has been used, yielding an Rf value of 0.55 for cinnamaldehyde. ajrconline.org In a less polar system like hexane/ethyl acetate, cinnamaldehyde would have a relatively high Rf, while the tosyl hydrazone product would have a significantly lower Rf. This clear separation allows for unambiguous tracking of the reaction's progress.

Table 3: Representative TLC Data for Monitoring this compound Synthesis

Compound Hypothetical Rf Value (Hexane:Ethyl Acetate 4:1) Observation
Cinnamaldehyde ~0.65 Starting material spot. Intensity decreases as the reaction proceeds.
Tosylhydrazine ~0.10 Starting material spot. Highly polar; may be difficult to visualize without specific stains.

| This compound | ~0.35 | Product spot. Appears and intensifies as the reaction progresses. Less polar than tosylhydrazine but more polar than cinnamaldehyde. |

Chemical Reactivity and Mechanistic Investigations of Cinnamaldehyde Tosyl Hydrazone

Hydrazone-Specific Transformations and Rearrangements

The tosyl hydrazone functional group is a versatile synthon in organic chemistry, known to participate in a variety of transformations including cyclizations, tautomerism, and fragmentation reactions involving the cleavage of the N-N bond.

Cyclization Reactions and Heterocycle Formation

While specific cyclization reactions reported directly for cinnamaldehyde (B126680) tosyl hydrazone are not extensively documented, the reactivity of α,β-unsaturated tosylhydrazones in general suggests several potential pathways for heterocycle formation. One notable example is the [2 + 2 + 1] cycloaddition reaction of N-tosylhydrazones with tert-butyl nitrite (B80452) and alkenes, which provides a route to isoxazolines. nih.govrsc.org Although not demonstrated specifically with cinnamaldehyde tosyl hydrazone, its structure as an α,β-unsaturated system makes it a plausible candidate for such transformations.

Furthermore, radical cascade cyclizations of β,γ-unsaturated hydrazones are known to form pyrazolines. researchgate.net While this compound is an α,β-unsaturated system, isomerism under certain reaction conditions could potentially lead to a β,γ-unsaturated isomer capable of undergoing such cyclizations. Intramolecular cyclization is another possibility, where the hydrazone moiety could react with the aromatic ring, particularly if the ring is activated or under conditions that promote electrophilic aromatic substitution.

Reaction Type Reactants Product Type Potential for this compound
[2+2+1] CycloadditionN-Tosylhydrazone, Alkene, tert-Butyl NitriteIsoxazolineHigh, as an α,β-unsaturated system. nih.govrsc.org
Radical Cascade Cyclizationβ,γ-Unsaturated HydrazonePyrazolinePossible via isomerization. researchgate.net
Intramolecular Electrophilic Cyclizationα-Alkylcinnamaldehydes1-Alkoxy-2-alkylindenesSuggests potential for intramolecular reactions. researchgate.net

Tautomerism and Isomerism Studies of this compound

Tautomerism is a common phenomenon in hydrazones, which can exist in equilibrium between the hydrazone and the corresponding azo or enehydrazine forms. chemistwizards.comwikipedia.orgstudy.com For this compound, the principal tautomeric equilibrium would be between the hydrazone form and the enehydrazine form, which would extend the conjugation of the system.

The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents. chemistwizards.com In the case of this compound, the extended conjugation in the enehydrazine form might offer additional stability. Spectroscopic techniques, such as 2D IR spectroscopy, have been employed to identify and quantify tautomeric forms of aromatic heterocycles in solution. nih.gov

In addition to tautomerism, geometric isomerism around the C=N double bond (E/Z isomerism) is also a characteristic feature of hydrazones. The specific isomer formed during the synthesis of this compound can influence its subsequent reactivity.

Isomerism Type Description Relevance to this compound
Hydrazone-Enehydrazine TautomerismEquilibrium between the C=N-NH and C-N=N-H forms.Expected to occur, influenced by solvent and conjugation. chemistwizards.comwikipedia.org
E/Z IsomerismGeometric isomerism around the C=N double bond.Can affect steric interactions and reactivity pathways.
Ring-Chain TautomerismPotential for interconversion between an open-chain and a cyclic form.Less likely for this specific structure but possible in related systems. wikipedia.org

N-N Bond Cleavage and Rearrangement Pathways

The N-N bond in tosyl hydrazones can be cleaved under various conditions, leading to the formation of carbenes or diazo compounds, which are highly reactive intermediates. rsc.org The Shapiro reaction and the Bamford-Stevens reaction are classic examples of reactions that proceed through the base-induced decomposition of tosyl hydrazones and cleavage of the N-N bond to generate vinyl lithium or carbene species, respectively.

Recent studies have also explored the use of diboron (B99234) reagents to promote the N-N bond cleavage of hydrazines in a non-radical mechanism. nih.gov Photocatalytic methods using visible light have also been developed for the cleavage of N-N bonds in aromatic hydrazines and hydrazides. researchgate.net While these methods have not been specifically applied to this compound, they represent potential pathways for its transformation.

The cleavage of the N-S bond in tosyl hydrazones has also been reported, for instance, in reactions with arynes, leading to the formation of diaryl sulfones. rsc.org

Reaction Type Key Reagents/Conditions Reactive Intermediate Potential Products
Shapiro ReactionStrong base (e.g., organolithium)Vinyl lithiumOlefins
Bamford-Stevens ReactionStrong base (e.g., sodium methoxide)CarbeneAlkenes, cyclopropanes
Diboron-mediated CleavageDiboron reagent, base-Amines
Photocatalytic CleavageVisible light, photosensitizerNitrogen radical cationsAmines researchgate.net
Aryne-mediated N-S CleavageAryne precursors-Diaryl sulfones rsc.org

Reactivity of the Cinnamaldehyde Moiety within the Hydrazone Framework

The presence of the tosyl hydrazone group modifies the reactivity of the cinnamaldehyde scaffold, yet the inherent reactivity of the conjugated olefin and the aromatic ring remains significant.

Olefinic Transformations: Addition and Oxidation Reactions

The carbon-carbon double bond in the cinnamaldehyde moiety is susceptible to a variety of addition and oxidation reactions. The electrophilic nature of this double bond, enhanced by conjugation to the hydrazone group, makes it a target for nucleophilic attack.

Addition Reactions: The conjugated system of this compound is expected to undergo Michael-type additions. While the carbonyl group in cinnamaldehyde itself is a hard electrophilic site, the β-carbon of the double bond is a soft electrophilic site, making it reactive towards soft nucleophiles. wordpress.com

Oxidation Reactions: The olefinic double bond can be oxidized to form an epoxide. The epoxidation of cinnamaldehyde can be achieved using various reagents, including alkaline tert-butyl hydroperoxide and peroxy acids. acs.orgresearchgate.netacs.org Biocatalytic methods have also been developed for the asymmetric epoxidation of α,β-unsaturated aldehydes. researchgate.net These methods could potentially be applied to this compound, leading to the corresponding epoxide, which is a valuable synthetic intermediate.

Reaction Type Reagents Product Notes
Michael AdditionSoft nucleophiles1,4-adductReactivity at the β-carbon is expected. wordpress.com
Epoxidationm-CPBA, H₂O₂/base, biocatalystsThis compound epoxideA common transformation for α,β-unsaturated systems. acs.orgresearchgate.netacs.orgasianpubs.orgorganic-chemistry.org
DihydroxylationOsO₄, KMnO₄DiolStandard olefine transformation.

Aromatic Substitutions and Functionalizations

The phenyl group of the cinnamaldehyde moiety can undergo electrophilic aromatic substitution reactions. The directing effect of the this compound substituent would determine the position of substitution on the aromatic ring. The extended conjugated system acts as a deactivating group, likely directing incoming electrophiles to the meta-position. hu.edu.jodalalinstitute.comuci.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would need to overcome the deactivating effect of the substituent.

Reaction Type Reagents Expected Regioselectivity
NitrationHNO₃, H₂SO₄Meta
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃Meta
SulfonationFuming H₂SO₄Meta
Friedel-Crafts AcylationAcyl chloride, AlCl₃Meta
Friedel-Crafts AlkylationAlkyl halide, AlCl₃Meta

Metal-Mediated and Catalytic Reactions Involving this compound

The unique structural features of this compound, comprising a reactive hydrazone moiety and an extended π-system, render it an excellent candidate for a variety of metal-mediated and catalytic reactions.

Ligand Design and Coordination Chemistry with Transition Metals

Hydrazones, in general, are known to be versatile ligands capable of coordinating with a wide range of transition metals through the nitrogen atoms of the azomethine group (>C=N–) and often through other donor atoms present in the molecule. While specific studies focusing exclusively on the coordination chemistry of this compound are limited, research on related cinnamaldehyde hydrazone derivatives provides valuable insights into its potential as a ligand.

Studies on Schiff base complexes derived from cinnamaldehyde hydrazone and various benzaldehydes have shown that these ligands can act as bidentate chelating agents, coordinating with transition metals such as Cu(II), Ni(II), Mn(II), Co(II), and Fe(II) in a 1:2 metal-to-ligand ratio to form octahedral complexes. researchgate.netcenresinjournals.com Similarly, copper(II) complexes of Schiff bases derived from cinnamaldehyde and different hydrazides have been synthesized and characterized, demonstrating the coordination of the hydrazone ligand to the metal center. bendola.com

In a study involving a cinnamaldehyde phenylhydrazone derivative with a titanium complex, a κ¹N coordination mode was observed. This indicates that the hydrazone can coordinate to the metal center through a single nitrogen atom. The specific coordination mode of hydrazones can be influenced by factors such as the nature of the metal, the other ligands present in the coordination sphere, and the substituents on the hydrazone itself.

Table 1: Coordination Complexes of Cinnamaldehyde Hydrazone Derivatives with Transition Metals

Metal IonLigandMetal:Ligand RatioProposed GeometryReference
Cu(II)Cinnamaldehyde benzoyl hydrazone1:2Octahedral researchgate.net
Ni(II)Cinnamaldehyde benzoyl hydrazone1:2Octahedral researchgate.net
Mn(II)Cinnamaldehyde benzoyl hydrazone1:2Octahedral researchgate.net
Co(II)Cinnamaldehyde benzoyl hydrazone1:2Octahedral researchgate.net
Fe(II)Cinnamaldehyde benzoyl hydrazone1:2Octahedral researchgate.net
Cu(II)Cinnamaldehyde isoniazid (B1672263) hydrazone1:2- bendola.com

Note: This table is based on derivatives of cinnamaldehyde hydrazone, as specific data for the tosyl hydrazone is limited.

Role as a Substrate in Transition Metal-Catalyzed Organic Transformations

N-Tosylhydrazones are well-established precursors for the in situ generation of diazo compounds, which can then participate in a variety of transition metal-catalyzed reactions. wikipedia.org This reactivity is central to the utility of this compound as a substrate in organic synthesis. The in situ generated diazo species can react with transition metal catalysts, such as those based on palladium, to form metal-carbene intermediates, which are key to many carbon-carbon bond-forming reactions. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, and tosylhydrazones have proven to be valuable coupling partners in these transformations.

Heck-type Reactions: In palladium-catalyzed Heck-type reactions, N-tosylhydrazones can react with aryl halides. The reaction proceeds through the formation of a palladium-carbene complex, which then undergoes migratory insertion and subsequent β-hydride elimination to yield highly functionalized alkenes. researchgate.net While specific examples detailing the use of this compound in Heck reactions are not extensively documented, the general mechanism is applicable. The arylation of cinnamyl alcohol, a related compound, with iodobenzene (B50100) in a Heck-type reaction has been shown to produce a mixture of products, indicating the complexity of such transformations. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. organic-chemistry.org Tosylhydrazones can participate in a one-pot, three-component reaction with arylboronic acids and aryl halides. This process involves the initial formation of the tosylhydrazone, followed by a reductive coupling with the boronic acid and a subsequent palladium-catalyzed Suzuki coupling. nih.gov A sequential photochemical carboborylation of α,β-unsaturated tosylhydrazones followed by a Pd-catalyzed allyl-Suzuki cross-coupling has also been reported, allowing for the formation of two new C-C bonds. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org Hydrazone ligands have been shown to promote the Sonogashira coupling of aryl bromides with various terminal alkynes at low palladium loadings. organic-chemistry.org Although direct examples with this compound as the substrate are scarce, its potential to participate in such reactions as a carbene precursor is significant.

Table 2: Examples of Transition Metal-Catalyzed Reactions with Tosylhydrazones (General)

Reaction TypeCatalystCoupling PartnersProduct TypeReference
Heck-typePd(OAc)₂Aryl halide, N-TosylhydrazoneSubstituted alkene researchgate.net
Suzuki-MiyauraPd(OAc)₂Aryl halide, Arylboronic acid, N-TosylhydrazoneBiaryl derivative nih.gov
SonogashiraPd(acac)₂, CuIAryl bromide, Terminal alkyne (with hydrazone ligand)Internal alkyne organic-chemistry.org

Note: This table provides a general overview of reactions involving tosylhydrazones. Specific data for this compound as a substrate is limited.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Probes

Understanding the intricate mechanisms of these metal-catalyzed reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. Kinetic and spectroscopic studies provide invaluable tools for this purpose.

A mechanistic investigation of the palladium-catalyzed cross-coupling between N-tosylhydrazones and aryl halides has been conducted using a combination of benchtop NMR and real-time mass spectrometry. rsc.orgchemrxiv.orgresearchgate.net These studies have provided experimental evidence for the proposed catalytic cycle. The mechanism is believed to begin with the oxidative addition of the aryl halide to the palladium(0) catalyst. The N-tosylhydrazone then undergoes base-mediated decomposition to a diazo compound, which subsequently coordinates to the palladium complex to form a palladium-carbene intermediate. chemrxiv.orgresearchgate.net This is followed by migratory insertion of the aryl group and β-hydride elimination to afford the final product and regenerate the active catalyst. chemrxiv.orgresearchgate.net

Kinetic studies can help to determine the rate-determining step of the reaction and the influence of various reaction parameters, such as catalyst loading, ligand concentration, and temperature. For instance, in the palladium-catalyzed cross-coupling of tosylhydrazones, it was found that the reaction rate was not significantly affected by doubling the concentration of the aryl bromide but approximately doubled upon doubling the concentration of the tosylhydrazone, suggesting that the reaction involving the tosylhydrazone is crucial in the rate-determining step. researchgate.net

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are instrumental in identifying and characterizing reaction intermediates. rsc.orgchemrxiv.orgresearchgate.net For example, real-time mass spectrometry has been used to monitor the catalytic intermediates in the palladium-catalyzed cross-coupling of tosylhydrazones, providing direct evidence for the formation of key species in the catalytic cycle. rsc.orgchemrxiv.org Solid-state NMR and DFT studies have also been employed to investigate the tautomeric equilibria in related azo-hydrazone systems, which can influence their reactivity. rsc.org

While these mechanistic studies have provided a general framework for understanding the reactivity of tosylhydrazones in metal-catalyzed reactions, detailed kinetic and spectroscopic investigations specifically focused on this compound are still needed to fully elucidate the nuances of its chemical behavior and to further expand its applications in organic synthesis.

Computational Chemistry and Theoretical Insights into Cinnamaldehyde Tosyl Hydrazone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional shape of a molecule. These methods provide insights into orbital energies, charge distribution, and geometric parameters like bond lengths and angles.

Density Functional Theory (DFT) Studies on Cinnamaldehyde (B126680) Tosylhydrazone and its Derivatives

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For molecules like hydrazones, DFT methods, particularly using functionals like B3LYP, are frequently employed to optimize molecular geometry and calculate electronic properties. Studies on various hydrazone derivatives consistently utilize DFT to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing chemical reactivity. For instance, DFT calculations on related cinnamaldehyde derivatives have been used to analyze conformational stability and electronic spectra. However, specific DFT data sets detailing the optimized geometry or electronic properties for cinnamaldehyde tosylhydrazone have not been found in the reviewed literature.

Ab Initio Methods for High-Accuracy Calculations of Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are often used as a benchmark for other computational techniques. While ab initio calculations are common for smaller molecules to achieve high-accuracy results for properties like dissociation energies or reaction barriers, their application to a molecule of the size of cinnamaldehyde tosylhydrazone would be computationally intensive. No specific ab initio studies dedicated to cinnamaldehyde tosylhydrazone were identified during the literature search.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and intermolecular interactions. An MD simulation of cinnamaldehyde tosylhydrazone would involve placing the molecule in a simulated environment (like a solvent box) and calculating the forces between atoms to model their movement. This would allow for the exploration of its stable conformations and how it interacts with other molecules. Such simulations are particularly valuable for understanding the behavior of molecules in biological systems or in solution. Despite the utility of this technique, no published MD simulation studies specifically targeting cinnamaldehyde tosylhydrazone were found.

Prediction of Reactivity, Reaction Pathways, and Transition States via Computational Modeling

Computational modeling is a powerful tool for predicting how a molecule will react. By mapping the potential energy surface, chemists can identify the most likely pathways for a chemical reaction and characterize the high-energy transition states that must be overcome. For cinnamaldehyde tosylhydrazone, this could involve modeling its decomposition under basic conditions, as seen in the Shapiro reaction. Such a study would typically use DFT to locate the transition state structures and calculate the activation energies for various steps, providing a detailed mechanistic understanding. While the general mechanism of reactions involving tosylhydrazones is known, a specific computational study modeling the reaction pathways for cinnamaldehyde tosylhydrazone is not available.

Theoretical Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods can predict various types of spectra, including NMR, IR, and UV-Vis. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For example, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies for an IR spectrum, and the electronic transitions for a UV-Vis spectrum. Numerous studies have demonstrated the successful application of these methods to cinnamaldehyde and other hydrazones, showing good agreement between calculated and experimental spectra. However, a specific, published theoretical prediction of the spectroscopic properties for cinnamaldehyde tosylhydrazone could not be located.

Advanced Applications and Specialized Research Avenues of Cinnamaldehyde Tosyl Hydrazone

Role in Material Science and Polymer Chemistry

The incorporation of cinnamaldehyde (B126680) tosyl hydrazone into polymeric structures offers a pathway to novel materials with tailored properties. The inherent reactivity of the tosyl hydrazone group, coupled with the conjugated system of the cinnamaldehyde backbone, provides a versatile platform for creating functional and responsive polymers.

Monomer or Cross-linking Agent in Polymer Synthesis and Modification

While specific studies on cinnamaldehyde tosyl hydrazone as a monomer are limited, its structural motifs suggest significant potential. The vinyl group in the cinnamaldehyde moiety could, in principle, participate in polymerization reactions. More established is the role of related cinnamaldehyde derivatives in polymer modification. For instance, cinnamaldehyde can be grafted onto polymer backbones containing amino groups, such as chitosan, through the formation of a Schiff base (imine) linkage nih.gov. This concept can be extended to this compound, where the hydrazone linkage itself can be part of a dynamic covalent polymer network.

The tosyl hydrazone functionality is particularly valuable for creating cross-linked polymer networks. Under specific conditions, tosyl hydrazones can decompose to form reactive carbene intermediates. This reactivity can be harnessed to form new carbon-carbon bonds, effectively cross-linking polymer chains. This approach allows for the creation of robust and stable polymer matrices with tunable properties. For example, chitosan has been cross-linked with cinnamaldehyde to form nanoparticles, demonstrating the utility of the aldehyde group in creating cross-linked structures nih.gov. The tosyl hydrazone derivative offers an alternative and potentially more controllable cross-linking strategy.

Polymer SystemRole of Cinnamaldehyde DerivativeResulting PropertyReference
ChitosanCross-linking agentFormation of nanoparticles nih.gov
Gelatin, PolyethyleneimineConjugated side chainBranched polymer structures nih.gov
Hyaluronic acidConjugated side chainpH-responsive drug delivery

Integration into Smart Materials and Responsive Systems

A key area of interest is the integration of this compound into smart materials, particularly those that respond to external stimuli. The hydrazone bond is known to be pH-sensitive, undergoing hydrolysis under acidic conditions. This property is highly desirable for the development of "smart" drug delivery systems. Polymers containing cinnamaldehyde conjugated via hydrazone linkages can be designed to be stable at physiological pH but to release the cinnamaldehyde payload in the acidic microenvironment of tumors or inflamed tissues nih.govmdpi.comnih.gov.

The environmental responsiveness imparted by the hydrazone linkage makes cinnamaldehyde-conjugated polymers promising candidates for a variety of biomedical applications mdpi.comresearchgate.net. The controlled release of cinnamaldehyde, a compound with known biological activities, can be triggered by changes in the local environment, offering a targeted therapeutic approach mdpi.comnih.gov.

Fabrication of Optoelectronic and Sensory Devices

The extended π-conjugated system of the cinnamaldehyde backbone in this compound suggests potential applications in optoelectronic and sensory devices. Organic molecules with significant conjugation are often fluorescent and can exhibit interesting photophysical properties. While research specifically on the optoelectronic properties of this compound is nascent, related hydrazone derivatives have been investigated as fluorescent chemosensors. For example, cinnamaldehyde phenylhydrazone has been shown to exhibit fluorescence quenching in the presence of Cu²⁺ ions, indicating its potential as a metal ion sensor researchgate.net.

The ability to tune the electronic properties of the molecule by modifying the aromatic rings of both the cinnamaldehyde and the tosyl group could lead to the development of novel materials for organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. Furthermore, the interaction of the hydrazone group with specific analytes could be harnessed to create highly selective and sensitive chemical sensors. The antioxidant properties of cinnamaldehyde phenylhydrazone have also been evaluated through in silico studies, suggesting potential applications in materials designed to mitigate oxidative stress sciforum.netmdpi.com.

Utilization in Organic Synthesis as a Versatile Reagent or Building Block

In the realm of synthetic organic chemistry, this compound serves as a valuable and versatile building block for the construction of complex molecular architectures, particularly heterocyclic compounds. Its utility stems from the predictable and efficient transformations of the tosyl hydrazone group.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

A primary application of tosyl hydrazones in organic synthesis is their role as precursors to diazo compounds nih.govwikipedia.org. In the presence of a base, tosyl hydrazones eliminate the tosyl group to generate in situ diazo intermediates. These highly reactive species can then participate in a variety of subsequent reactions, most notably cycloadditions.

The in situ generated diazo compound from this compound can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. A prominent example is the synthesis of pyrazoles. The reaction of an α,β-unsaturated tosyl hydrazone, such as that derived from cinnamaldehyde, under basic conditions can lead to the formation of pyrazole derivatives nih.gov. This approach offers a safe and convenient alternative to the direct handling of potentially unstable diazo compounds nih.gov. The reaction of tosyl hydrazones with alkynes is a well-established method for the synthesis of substituted pyrazoles organic-chemistry.orgnih.gov.

Reactant(s)Resulting HeterocycleKey Reaction TypeReference
α,β-unsaturated tosyl hydrazonePyrazoleIntramolecular cycloaddition nih.gov
Tosyl hydrazone and terminal alkyne3,5-disubstituted 1H-pyrazole[3+2] cycloaddition organic-chemistry.org
N-tosyl hydrazones and bromovinyl acetals3,5-disubstituted pyrazoles1,3-dipolar cycloaddition nih.gov

Application in Multicomponent Reactions (MCRs) for Complex Molecule Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Cinnamaldehyde itself is a recognized building block in MCRs for the synthesis of polycyclic fused heterocycles osi.lvresearchgate.net. The electrophilic nature of the aldehyde and the reactivity of the α,β-unsaturated system provide multiple sites for bond formation.

The tosyl hydrazone derivative of cinnamaldehyde can also be envisioned as a key component in novel MCRs. The in situ generation of a diazo compound from the tosyl hydrazone can be intercepted by other reactants in the mixture, leading to the rapid assembly of complex heterocyclic structures. For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and tosyl hydrazones has been reported for the synthesis of polyfunctional pyrazoles organic-chemistry.org. This strategy highlights the potential of incorporating this compound into MCRs to generate diverse libraries of complex molecules for applications in drug discovery and materials science nih.gov.

Enantioselective and Diastereoselective Transformations

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules. This compound serves as a key substrate in several methodologies aimed at the construction of chiral molecules with high levels of enantiomeric or diastereomeric purity.

One prominent example is its use in N-heterocyclic carbene (NHC) catalyzed enantioselective annulation reactions. In these processes, the tosyl hydrazone functions as a precursor to a 1,3-dinucleophile. For instance, in a formal [3+3] annulation with α-bromoenals, the tosyl hydrazone of cinnamaldehyde and its derivatives participate in a reaction cascade that generates highly functionalized and enantioenriched 6-aryl-4,5-dihydropyridazinones. The tosyl protecting group is crucial in certain cases to prevent the decomposition of the hydrazone under the reaction conditions, ensuring good yields and excellent enantioselectivity. wikipedia.org Research has demonstrated that a broad range of functional groups on both the this compound precursor and the bromoenal are well-tolerated. wikipedia.org

Table 1: Enantioselective NHC-Catalyzed Annulation of Hydrazones with α-Bromo Cinnamaldehyde
Hydrazone SubstituentYield (%)Enantiomeric Ratio (e.r.)
4-Fluorophenyl8597.5:2.5
4-Chlorophenyl8297:3
3-Methylphenyl8897:3
2-Bromophenyl7596:4
4-(N-Boc-amino)phenyl7898:2
Data derived from research on carbene-catalyzed enantioselective annulation strategies. wikipedia.org

Furthermore, derivatives of tosyl hydrazones are being explored in diastereoselective reductions. Research into the reduction of α-chiral, α-alkoxy tosyl hydrazones is aimed at developing methods for the diastereoselective synthesis of vicinal amino alcohols. These structural motifs are critical components of many chiral auxiliaries, ligands, and bioactive natural products. The strategic placement of existing stereocenters relative to the tosyl hydrazone functionality allows for substrate-controlled diastereoselective reductions, yielding products with a high preference for one diastereomer.

Advanced Catalytic Applications

The utility of this compound extends into the realm of catalysis, where its derivatives are investigated as ligands for metal catalysts, as substrates in organocatalytic systems, and as components of immobilized heterogeneous catalysts.

The development of novel chiral ligands is critical for advancing transition-metal-catalyzed asymmetric synthesis. Hydrazone derivatives, in general, are recognized as effective chelating agents for metal ions due to the presence of multiple nitrogen atoms and their structural flexibility. Tosylhydrazone-derived Schiff bases have been shown to act as bidentate ligands, coordinating with metal centers through both oxygen and nitrogen atoms. ijrte.org

While the direct application of this compound as a chiral ligand in widely established catalytic systems is an emerging area, its structural features present significant potential. The molecule possesses multiple potential coordination sites, including the imine nitrogen, the amine nitrogen, and the oxygen atoms of the sulfonyl group. By introducing chiral elements into the cinnamaldehyde backbone or by using a chiral amine to form a related hydrazone, it is conceivable to design novel ligands. These prospective ligands could be employed in asymmetric transformations such as reductions, additions, and cross-coupling reactions, where the chiral environment created around the metal center would induce enantioselectivity in the product.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in synthesis. This compound has proven to be a highly effective substrate in asymmetric organocatalytic reactions. As mentioned previously, it serves as a competent precursor for generating 1,3-dinucleophilic species in reactions catalyzed by N-heterocyclic carbenes (NHCs). wikipedia.org This demonstrates a key application in an organocatalytic system, where the unique reactivity of the tosyl hydrazone is harnessed by the organocatalyst to build molecular complexity with high stereocontrol.

From a design perspective, the rigid and well-defined structure of this compound makes it an interesting scaffold for the development of new organocatalysts. The principles of organocatalyst design often involve incorporating hydrogen-bond donors/acceptors, Lewis basic sites, and a chiral backbone to create a well-defined catalytic pocket. By functionalizing the phenyl group of the cinnamaldehyde moiety with catalytic groups (e.g., thiourea, proline, or tertiary amine functionalities), novel bifunctional or trifunctional organocatalysts could be designed. Such catalysts could activate substrates through multiple non-covalent interactions, mimicking the efficiency of natural enzymes.

The immobilization of catalysts and reagents on solid supports is a key strategy for improving the sustainability of chemical processes by simplifying purification and enabling catalyst recycling. Tosylhydrazones are well-suited for integration into such heterogeneous systems. This compound can be anchored to a solid support, such as a polymer resin, through a suitable linker attached to its aromatic ring.

Once immobilized, the polymer-supported this compound can serve as a solid-phase reagent. For example, it can be used as a traceless precursor for generating diazo compounds or carbenes directly within a reaction vessel. acs.orgresearchgate.net Upon reaction, the spent polymer support and the tosyl byproduct can be easily removed by simple filtration, leaving the desired product in solution. This approach avoids tedious chromatographic purification and is amenable to automated and continuous-flow synthesis platforms. nih.gov While many studies focus on using supports for catalysts that act upon cinnamaldehyde, the immobilization of the this compound moiety itself represents a promising avenue for developing cleaner and more efficient synthetic methodologies. researchgate.netrsc.orgmdpi.com

Analytical Chemistry Applications

In analytical chemistry, derivatization is a common strategy to enhance the detection and quantification of analytes by improving their chromatographic behavior or by introducing a chromophoric or fluorophoric tag.

While tosylhydrazine is often used as a derivatizing reagent for the detection of carbonyl compounds like cinnamaldehyde, the resulting this compound product itself possesses properties that make it a candidate for analytical applications, particularly in the detection of metal ions. researchgate.netsemanticscholar.org Hydrazone derivatives are a well-established class of chromogenic reagents that form distinctively colored complexes with various transition metal ions, enabling their spectrophotometric determination. researchgate.netiaea.org

The chelation of metal ions by the hydrazone moiety can cause a significant shift in the compound's absorption spectrum, allowing for quantitative analysis based on changes in absorbance at a specific wavelength. Research on the closely related cinnamaldehyde phenylhydrazone has shown that its fluorescence is selectively quenched in the presence of copper (Cu²⁺) ions, indicating its potential as a fluorescent chemosensor. researchgate.net Similarly, this compound, with its extended π-system and multiple heteroatoms, could be employed as a selective colorimetric or fluorometric reagent for the detection of specific metal ions in environmental or biological samples.

Table 2: Application of Hydrazone Derivatives in Spectrophotometric Metal Ion Detection
Metal IonTypical Hydrazone Reagent ClassDetection Principle
Copper (II)Salicylaldehyde HydrazonesFormation of a colored complex
Nickel (II)Hydroxycoumarin HydrazonesFormation of a colored complex
Molybdenum (VI)Substituted Benzaldehyde HydrazonesFormation of a yellow complex in acidic pH
Iron (II)Pyridoxal HydrazonesChelation leading to a color change
Palladium (II)IsonicotinoylhydrazonesFormation of a stable, colored complex
General principles derived from reviews on the use of hydrazone derivatives as analytical reagents for metal ions. researchgate.nettsijournals.com

Development of Electrochemical Sensors for Environmental and Industrial Monitoring

The functionalization of electrode surfaces with specific chemical entities is a cornerstone of modern electrochemical sensor design. These sensors offer rapid, sensitive, and selective detection of a wide array of analytes, making them invaluable for environmental and industrial monitoring. While direct applications of this compound in this domain are not extensively documented, the inherent electrochemical properties of the tosylhydrazone group and the cinnamaldehyde backbone suggest a promising avenue for research and development.

Hydrazone derivatives, in general, are electrochemically active and can be utilized as recognition elements in sensors. The nitrogen-rich structure of the hydrazone moiety can participate in redox reactions, providing a basis for electrochemical signal transduction. For instance, modified carbon paste electrodes incorporating ferrocene derivatives and ionic liquids have been successfully employed for the electrochemical detection of hydrazine, a related compound, demonstrating the feasibility of using such functional groups in sensor fabrication nih.gov.

The cinnamaldehyde portion of the molecule, with its aromatic ring and conjugated system, can also contribute to the electrochemical response and facilitate immobilization onto electrode surfaces through techniques like pi-pi stacking with graphitic materials. The development of sensors for various environmental pollutants, including pesticides and industrial chemicals, often relies on the unique electrochemical signatures of the target analytes or the interaction of these analytes with the modified electrode surface mdpi.comnih.govmdpi.com.

Future research could explore the modification of electrodes, such as screen-printed carbon electrodes, with this compound for the detection of specific environmental contaminants. The selectivity of such a sensor would be dictated by the specific interactions between the analyte and the functional groups of the this compound molecule.

Fluorescent Probes and Chemosensors Development

The development of fluorescent probes and chemosensors is a vibrant area of research, with applications ranging from biological imaging to environmental monitoring. Cinnamaldehyde derivatives have emerged as versatile platforms for the design of such sensors due to their favorable photophysical properties, which can be modulated upon interaction with specific analytes.

Research has demonstrated the potential of cinnamaldehyde-based compounds to act as "turn-on" fluorescent and colorimetric sensors for metal ions. For example, a novel chemosensor based on a rhodamine-cinnamaldehyde derivative has been synthesized for the selective detection of Zn²⁺ ions. This sensor exhibits a distinct color change from colorless to pink and a significant fluorescence enhancement in the presence of Zn²⁺, attributable to the metal-ion-induced ring-opening of the rhodamine spirolactam.

In a different application, fluorescent probes derived from cinnamaldehyde have been developed for the sensitive detection of sulfite anions (HSO₃⁻) in aqueous solutions and even within living cells. These probes leverage the addition of the sulfite anion to the electron-deficient C=C double bond of the cinnamaldehyde moiety, which in turn disrupts the intramolecular charge transfer (ICT) process, leading to a ratiometric absorbance response and a change in fluorescence.

The photophysical properties of cinnamaldehyde phenylhydrazone, a compound structurally similar to this compound, have also been investigated. Studies have shown that the fluorescence intensity of cinnamaldehyde phenylhydrazone selectively decreases in the presence of Cu²⁺ ions, suggesting its potential as a chemosensor for this metal ion.

These examples underscore the utility of the cinnamaldehyde scaffold in the rational design of fluorescent probes. The tosylhydrazone moiety in this compound could further enhance or modify these sensing capabilities, offering a rich area for future exploration in the development of novel chemosensors for a variety of target analytes.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry explores the intricate world of molecular assemblies formed through non-covalent interactions. These interactions, including hydrogen bonding, pi-pi stacking, and van der Waals forces, govern the spontaneous organization of molecules into well-defined, functional architectures. While specific studies on the supramolecular and self-assembly behavior of this compound are not prevalent, the structural features of the molecule suggest its potential to participate in such complex formations.

Design of Molecular Switches and Machines

Molecular switches and machines are at the forefront of nanoscience, representing molecules that can reversibly change their properties in response to external stimuli such as light, pH, or temperature. The hydrazone functional group is a key component in a class of molecular switches that can undergo E/Z isomerization around the C=N double bond. This isomerization can be triggered by changes in pH, leading to a significant conformational change in the molecule.

The switching mechanism in many hydrazone-based systems involves the protonation of a nitrogen atom, which facilitates the rotation around the N-N single bond and subsequent isomerization of the C=N double bond. This reversible process can be harnessed to control the spatial arrangement of different parts of the molecule, a fundamental requirement for the operation of a molecular machine. While not specifically demonstrated for this compound, its hydrazone core suggests that it could be a candidate for the design of novel pH-responsive molecular switches.

Formation of Host-Guest Complexes and Self-Assembled Architectures

The formation of host-guest complexes, where a "host" molecule encapsulates a "guest" molecule, is a central concept in supramolecular chemistry chemtube3d.com. The aromatic rings present in this compound, along with the potential for hydrogen bonding through the N-H group of the hydrazone, provide the necessary functionalities for it to act as either a host or a guest in such complexes.

Furthermore, the ability of molecules to self-assemble into larger, ordered structures is a key principle in the bottom-up fabrication of nanomaterials. Hydrazone compounds are known to participate in self-assembly processes, driven by the same non-covalent interactions that govern host-guest chemistry researchgate.net. The planarity of the aromatic rings and the directional nature of the hydrogen bonds in this compound could direct its assembly into structures such as nanofibers, gels, or liquid crystals. The reversibility of hydrazone formation is also a valuable tool in dynamic combinatorial chemistry, allowing for the self-assembly of complex structures like rings and cages researchgate.net.

Agrochemical and Crop Protection Research

The search for novel and effective agrochemicals with favorable environmental profiles is a continuous endeavor in agricultural science. Cinnamaldehyde and its derivatives have garnered significant attention in this field due to their inherent biological activities.

Precursor in the Synthesis of Agrochemical Scaffolds and Pest Control Agents

Cinnamaldehyde itself is known to possess antimicrobial and insecticidal properties and has been explored for use in crop protection google.com. The derivatization of cinnamaldehyde into compounds like hydrazones can lead to enhanced or novel biological activities.

Research into acylhydrazone derivatives of cinnamaldehyde has shown promising results. For instance, certain cinnamaldehyde acylhydrazones have demonstrated potent activity against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis nih.gov. The mode of action for some of these derivatives has been identified as the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis nih.gov.

Furthermore, acyl hydrazones derived from cinnamaldehydes have exhibited significant antiparasitic activities. Studies have shown that these compounds can be effective against parasites such as Toxoplasma gondii mdpi.com. The insecticidal potential of hydrazone-containing compounds is also well-established, with some acting as ecdysone receptor agonists, disrupting the molting process in insects.

While these studies focus on acylhydrazones, the underlying cinnamaldehyde scaffold and the hydrazone linkage are key to their bioactivity. This suggests that this compound could serve as a valuable precursor or a template for the synthesis of new agrochemical agents with potential applications in pest and disease management in agriculture.

Investigation of Structure-Activity Relationships for Growth Regulation and Signaling Modulation in Plants

The exploration of structure-activity relationships (SAR) for cinnamaldehyde and its derivatives provides critical insights into how specific chemical modifications influence their effects on plant growth and signaling pathways. While research specifically detailing the SAR of this compound in plant systems is nascent, studies on cinnamaldehyde and its analogs offer a foundational understanding of the key structural features governing its bioactivity.

Research has demonstrated that the phytotoxic and growth-regulating effects of cinnamaldehyde are closely linked to its chemical structure, particularly the α,β-unsaturated aldehyde moiety. This functional group is highly reactive and plays a significant role in its biological activity.

Detailed Research Findings:

Studies on Arabidopsis thaliana have shown that trans-cinnamaldehyde can be phytotoxic, with IC50 (concentration causing 50% inhibition) values for root growth as low as 46 µM. frontiersin.orgnih.gov The observed effects, such as reduced root growth and the induction of adventitious roots, suggest a potential disruption of hormonal balance, particularly at the level of auxin. frontiersin.orgnih.gov Further investigation into this revealed that the application of trans-cinnamaldehyde led to an increase in the content of benzoic, salicylic, and indoleacetic acids. This was linked to the increased gene expression of aldehyde dehydrogenase enzymes, which can convert trans-cinnamaldehyde into cinnamic acid. nih.gov

A comparative study evaluating 37 different aldehydes for their inhibitory activities against Chinese amaranth (Amaranthus tricolor L.) and barnyardgrass (Echinochloa crus-galli (L.) Beauv) highlighted the superior activity of (E)-cinnamaldehyde. mdpi.com Key findings from this research include:

(E)-cinnamaldehyde demonstrated the most significant inhibitory effect on seed germination, as well as shoot and root growth of Chinese amaranth, when compared to other aliphatic and aromatic aldehydes. mdpi.com

The presence and size of substituents on the α,β-unsaturated part of the molecule were found to be determinants of the inhibitory effect. For instance, (E)-cinnamaldehyde showed a greater herbicidal effect than (E)-crotonaldehyde, which has a smaller substituent. mdpi.com

While benzaldehyde itself had no effect on the tested plants, many of its derivatives displayed some level of inhibitory activity. mdpi.com

Conversely, other research has pointed to the growth-promoting effects of cinnamaldehyde at specific concentrations. In pepper seedlings, cinnamaldehyde was found to markedly induce lateral root formation without inhibiting primary root growth. researchgate.net This effect was mediated by the induction of endogenous hydrogen sulfide (H2S) through an increase in the activity of L-cysteine desulfhydrase in the roots. researchgate.net This demonstrates that the signaling modulation activity of cinnamaldehyde is a key aspect of its effect on plant development.

The following interactive table summarizes the structure-activity relationship findings from various studies on cinnamaldehyde and its analogs concerning their effects on plant growth.

CompoundStructural Modification Compared to CinnamaldehydeObserved Effect on Plant Growth/SignalingPlant Species
(E)-CinnamaldehydeBaseline CompoundInhibited seed germination, shoot, and root length at concentrations of 50-400 μM. mdpi.com Induced lateral root formation by increasing endogenous H2S. researchgate.netAmaranthus tricolor, Echinochloa crus-galli mdpi.com, Pepper researchgate.net
(E)-CrotonaldehydeSmaller substituent on the α,β-unsaturated system (methyl vs. phenyl)Showed less herbicidal effect than (E)-cinnamaldehyde. mdpi.com No effect on root growth at concentrations lower than 400 μM. mdpi.comAmaranthus tricolor mdpi.com
BenzaldehydeLacks the α,β-unsaturated aldehyde side chainNo effect on the tested plant. mdpi.comAmaranthus tricolor mdpi.com
PicolinaldehydeHeteroaromatic ring instead of a phenyl ringHigh inhibitory effect on Chinese amaranth, comparable to (E)-crotonaldehyde. mdpi.com Could inhibit root length at concentrations down to 100 μM. mdpi.comAmaranthus tricolor mdpi.com
Trans-CinnamaldehydeBaseline CompoundReduced root growth and induced adventitious roots. frontiersin.orgnih.gov Increased benzoic, salicylic, and indoleacetic acid content. nih.govArabidopsis thaliana frontiersin.orgnih.gov

These findings collectively underscore the importance of the core cinnamaldehyde structure in mediating plant growth regulation. The phenyl group and the α,β-unsaturated aldehyde are crucial for high activity. Modifications to either of these parts of the molecule can significantly alter its biological effects, ranging from potent inhibition to the promotion of specific developmental processes like lateral root formation. This body of research on simpler analogs provides a critical framework for predicting and understanding the potential bioactivity of more complex derivatives such as this compound in the context of plant growth and signaling modulation.

Future Perspectives and Emerging Directions in Cinnamaldehyde Tosyl Hydrazone Research

Challenges and Opportunities in Scalable and Sustainable Synthesis

The transition from laboratory-scale synthesis to industrial production of cinnamaldehyde (B126680) tosyl hydrazone presents both challenges and opportunities. Key challenges lie in the development of cost-effective and environmentally benign synthetic routes that minimize waste and avoid the use of hazardous reagents. Traditional methods for the synthesis of tosyl hydrazones often involve stoichiometric amounts of reagents and require significant purification steps, which can be resource-intensive on a large scale.

Opportunities for advancing scalable and sustainable synthesis are emerging from the principles of green chemistry. The development of catalytic methods for the synthesis of cinnamaldehyde tosyl hydrazone could significantly improve atom economy and reduce waste. Furthermore, the use of greener solvents, such as water or bio-based solvents, in micellar conditions has shown promise in reducing the environmental impact of similar chemical transformations. Exploring one-pot synthesis procedures, where cinnamaldehyde is directly converted to its tosyl hydrazone derivative without the isolation of intermediates, could also streamline the process, making it more efficient and scalable. The focus on sustainable methodologies not only addresses environmental concerns but also aligns with the growing demand for cost-effective and responsible chemical manufacturing.

Table 1: Comparison of Traditional vs. Sustainable Synthesis Approaches for Tosylhydrazones

FeatureTraditional SynthesisPotential Sustainable Approach
Reagents StoichiometricCatalytic
Solvents Organic solventsWater, bio-based solvents
Process Multi-step with isolationOne-pot synthesis
Waste HighMinimized
Efficiency Lower atom economyHigher atom economy

Exploration of Uncharted Reactivity Profiles and Novel Transformations

While the chemistry of tosyl hydrazones as precursors to diazo compounds and their subsequent carbene-mediated reactions is well-established, there remains a vast potential for discovering uncharted reactivity profiles for this compound. Its unique conjugated system may allow for novel transformations that are not accessible to simpler alkyl or aryl tosyl hydrazones.

Future research could focus on exploring the following areas:

Novel Cycloaddition Reactions: The diene-like structure within the cinnamaldehyde moiety could participate in novel pericyclic reactions, leading to the synthesis of complex carbocyclic and heterocyclic frameworks.

Transition-Metal-Free Transformations: Developing new metal-free reactions of this compound, such as domino reactions initiated by the in situ generated diazo species, would be a significant advancement in sustainable chemistry.

N–S Bond Cleavage: Recent studies on other tosyl hydrazones have demonstrated novel transformations involving the cleavage of the N–S bond, opening up new synthetic pathways to a variety of sulfur-containing compounds. Investigating similar reactivity with this compound could lead to the discovery of new chemical space.

Cross-Coupling Reactions: The direct use of tosyl hydrazones as coupling partners in transition-metal-catalyzed cross-coupling reactions has been a significant development. Expanding the scope of these reactions with this compound could provide efficient routes to a wide range of functionalized alkenes and other valuable compounds.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and optimization of new reactions and molecules. For this compound, AI and ML can be powerful tools to navigate its complex reactivity and identify novel applications.

Key areas for the integration of AI and ML include:

Reaction Prediction and Optimization: Machine learning models, such as random forests and neural networks, can be trained on existing reaction data to predict the outcomes of new transformations involving this compound with high accuracy. This can significantly reduce the number of trial-and-error experiments required to identify optimal reaction conditions.

Discovery of Novel Reactivity: AI algorithms can analyze the structure of this compound and predict potential, yet undiscovered, reaction pathways. By incorporating fundamental physical principles, such as the conservation of mass, into these models, the reliability of these predictions can be greatly enhanced.

De Novo Design of Derivatives: Generative AI models can be employed to design new derivatives of this compound with specific desired properties, such as enhanced biological activity or novel material characteristics.

Table 2: Applications of AI/ML in this compound Research

ApplicationAI/ML ToolPotential Outcome
Reaction Outcome Prediction Random Forest, Neural NetworksAccurate prediction of reaction yields and products.
Retrosynthetic Analysis Transformer-based modelsDesign of efficient synthetic routes to target molecules.
Novel Reactivity Discovery Mechanistic modelingIdentification of new and unexpected chemical transformations.
Property Prediction Graph Neural NetworksPrediction of physicochemical and biological properties of derivatives.

Potential for New Material Design and Functional Device Applications

The unique chemical structure of this compound, featuring an extended π-conjugated system and reactive functional groups, makes it an intriguing building block for the design of new materials and functional devices. The parent molecule, cinnamaldehyde, and its derivatives have already shown promise in various biomedical applications due to their biological activities.

Future research in this area could explore:

Polymer Synthesis: this compound can potentially be used as a monomer or a functional cross-linker in polymerization reactions. The resulting polymers could exhibit interesting optical, electronic, or mechanical properties. The reactive aldehyde group in cinnamaldehyde allows it to be incorporated into polymer backbones or as side chains.

Organic Electronics: The conjugated system of this compound could be exploited in the design of organic semiconductors, dyes for solar cells, or components of organic light-emitting diodes (OLEDs).

Sensing Applications: The hydrazone moiety can act as a recognition site for specific analytes. By incorporating this functionality into larger systems, it may be possible to develop novel chemical sensors.

Synergy with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, enhanced reaction control, and facile scalability. The synthesis and subsequent reactions of this compound are particularly well-suited for these technologies, especially considering the often-transient nature of the in situ generated diazo intermediates.

The synergy between this compound chemistry and these modern synthesis platforms can be realized in several ways:

Safe Generation and Use of Diazo Compounds: The in situ generation of diazo compounds from tosyl hydrazones in a flow reactor minimizes the accumulation of potentially explosive intermediates, thereby enhancing the safety of the process.

Rapid Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters, such as temperature, pressure, and reagent stoichiometry, to quickly identify the optimal conditions for a given transformation.

The integration of flow chemistry with online analytical techniques can provide real-time data on reaction progress, allowing for precise control and optimization. This data-rich environment is also highly compatible with the implementation of AI and machine learning algorithms for autonomous reaction optimization.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing cinnamaldehyde tosyl hydrazone, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves reacting cinnamaldehyde with tosylhydrazine under acidic or reflux conditions. Evidence from mixed aldol condensation experiments (e.g., benzaldehyde and acetaldehyde) suggests that temperature control and stoichiometric ratios are critical . For optimization, use inert atmospheres (e.g., N₂) to prevent oxidation and monitor reaction progress via TLC or NMR. Tosyl hydrazone formation is confirmed by precipitation and recrystallization in ethanol .

Q. How can decomposition issues during the characterization of this compound derivatives be mitigated?

  • Mitigation Strategies : Decomposition during melting point determination (e.g., cinnamaldehyde hydrazone decomposes at ~267°C) can be addressed by rapid analysis or alternative methods like differential scanning calorimetry (DSC). RGB colorimetric analysis of hydrazone crystals provides a supplementary qualitative distinction when thermal decomposition occurs .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound and its derivatives?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify characteristic peaks for the α,β-unsaturated aldehyde (δ ~9.6 ppm for aldehyde proton) and tosyl group (δ ~7.8 ppm for aromatic protons) .
  • FT-IR : Confirm C=N stretching (~1600 cm⁻¹) and sulfonyl group vibrations (~1350–1150 cm⁻¹) .
  • XRD : Resolve crystal structure and detect tosyl group migration artifacts .

Q. What are the common challenges in obtaining accurate melting points for this compound derivatives, and how can they be addressed?

  • Challenges & Solutions : Thermal instability and polymorphism can skew results. Use micro-melting point apparatuses with small sample sizes, and cross-validate with HPLC purity checks. For decomposed samples, substitute with derivative analysis (e.g., RGB values or UV-vis spectra) .

Advanced Research Questions

Q. What mechanistic insights explain the migration of the tosyl group in this compound under basic conditions?

  • Mechanistic Analysis : Tosyl group migration (e.g., from N-9 to C-2) occurs via nucleophilic substitution or radical intermediates. NMR and HRESMS data indicate that base strength (e.g., NaH vs. K₂CO₃) influences migration efficiency. XRD confirms structural rearrangement, with yields varying based on solvent polarity and reaction time .

Q. How does the structural configuration of this compound influence its reactivity in fragmentation reactions?

  • Reactivity Insights : The α,β-unsaturated system facilitates conjugate addition or retro-aldol pathways. Under reductive conditions (e.g., Myers' alkylation), the hydrazone undergoes fragmentation to form alkenes or alkynes, with the tosyl group acting as a leaving agent. Reaction outcomes depend on steric hindrance and electronic effects of substituents .

Q. In what ways can this compound be utilized in the synthesis of biologically active heterocyclic compounds?

  • Applications :

  • Antifungal Agents : Schiff base derivatives of this compound show activity against Candida spp. via disruption of fungal cell membranes .
  • Metal Complexes : Coordination with Cu(II) or Fe(III) enhances antimicrobial properties, with ligand geometry influencing binding affinity .
  • Heterocycle Synthesis : Serves as a precursor for thiazole and pyrazole rings via cyclocondensation .

Q. How do electronic effects in this compound impact its role as a ligand in metal complexation studies?

  • Electronic Influence : The conjugated C=N-N system enables π-backbonding with transition metals, stabilizing complexes. Substituents on the cinnamaldehyde moiety (e.g., electron-withdrawing groups) modulate redox potentials and ligand field strength, as shown in UV-vis and cyclic voltammetry studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.